molecular formula C10H21ClN2O3 B14055959 Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride

Cat. No.: B14055959
M. Wt: 252.74 g/mol
InChI Key: LBNDPMQUQHWZIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, an amino group at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous systems, making it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules. The stereochemistry of the compound, if specified (e.g., (3S,4R) as in ), can critically influence its biological activity and interactions.

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNDPMQUQHWZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride, highlighting key differences in substituents, functional groups, and applications:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference CAS or Synthesis Data
This compound 3-amino, 4-hydroxy, Boc-protected, HCl salt Pharmaceutical intermediate; enhanced solubility due to HCl salt CAS 2095409-34-8
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-(4-methylpentyl), Boc-protected Lipophilic substituent; synthesized via Boc protection (86% yield) CAS not provided
Tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride 4-guanidino, Boc-protected, HCl salt High basicity; potential use in enzyme inhibitors or peptide mimetics Multiple synonyms listed
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-phenyl, 3-carboxylic acid, Boc-protected Acidic group; possible use in chiral synthesis or drug design CAS 652971-20-5
Tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate 4-hydroxy, trifluoromethylpyridinyl, Boc Electron-withdrawing substituent; improved stability in acidic conditions Synthesis described

Structural and Functional Analysis

  • Amino vs. Guanidino Groups: The amino group in the target compound provides moderate basicity, whereas the guanidino group in ’s analog is highly basic, enabling strong interactions with anions like phosphates in biological systems.
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound offers hydrogen-bonding capability, while the carboxylic acid in ’s compound introduces acidity (pKa ~4-5), affecting solubility and reactivity.
  • Substituent Effects : Lipophilic groups (e.g., 4-methylpentyl in ) increase membrane permeability but reduce aqueous solubility. Conversely, polar groups (e.g., trifluoromethylpyridinyl in ) enhance stability and electronic properties.

Biological Activity

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate; hydrochloride, also known as (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a hydroxyl group, along with a tert-butyl ester. Its chemical formula is C10H20ClN2O3C_{10}H_{20}ClN_{2}O_{3} with a CAS number of 1630907-19-5. The structural properties contribute to its interaction with various biological targets.

The biological activity of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, which may inhibit enzyme activity or modulate receptor functions. The tert-butyl group adds steric hindrance, influencing the binding affinity and selectivity towards target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its role in inhibiting lipase activity, which could have implications for weight management and metabolic disorders.

Anticancer Properties

Emerging studies suggest that derivatives of piperidine compounds, including tert-butyl 3-amino-4-hydroxypiperidine derivatives, exhibit anticancer activity . They have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin . The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Neurological Implications

The compound's interaction with the M3 muscarinic acetylcholine receptor suggests potential applications in treating neurological disorders. Activation of this receptor is linked to processes such as cell proliferation and resistance to apoptosis . Additionally, compounds with similar structures have been explored for their roles in Alzheimer's disease treatment through dual cholinesterase inhibition and targeting amyloid beta aggregation .

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments. This highlights its potential as a novel anticancer agent .
  • Enzyme Modulation : Another investigation into enzyme interactions revealed that tert-butyl 3-amino-4-hydroxypiperidine derivatives modulated enzyme activities linked to metabolic pathways, offering insights into their therapeutic applications in metabolic diseases.

Research Findings Summary

Study Focus Findings Reference
Enzyme InhibitionInhibits lipase activity; potential for metabolic disorder treatment
Anticancer ActivityInduces apoptosis in cancer cell lines; superior cytotoxicity compared to bleomycin
Neurological EffectsModulates M3 muscarinic receptor; implications for Alzheimer's disease treatment

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